BenchChemオンラインストアへようこそ!

5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid

Platelet aggregation inhibition Thromboxane A2 receptor antagonism Anti-thrombotic

5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid (CAS 2013531-40-1; molecular formula C₉H₅ClN₂O₃; molecular weight 224.60 g/mol) is a heterocyclic building block comprising a 5-chloropyridine ring connected at the 2-position to an isoxazole-3-carboxylic acid moiety. The compound belongs to the broader class of 5-substituted pyridylisoxazole-3-carboxylic acids, a scaffold recognized for its capacity to engage diverse biological targets and to serve as a versatile intermediate in both pharmaceutical and agrochemical synthesis.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
Cat. No. B13604584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid
Molecular FormulaC9H5ClN2O3
Molecular Weight224.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C9H5ClN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)
InChIKeyRHQLSWQYAJIOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid: Core Structural Identity and Procurement-Relevant Classification


5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid (CAS 2013531-40-1; molecular formula C₉H₅ClN₂O₃; molecular weight 224.60 g/mol) is a heterocyclic building block comprising a 5-chloropyridine ring connected at the 2-position to an isoxazole-3-carboxylic acid moiety . The compound belongs to the broader class of 5-substituted pyridylisoxazole-3-carboxylic acids, a scaffold recognized for its capacity to engage diverse biological targets and to serve as a versatile intermediate in both pharmaceutical and agrochemical synthesis [1]. Unlike simple pyridylisoxazole analogs that lack halogen substitution, the electron-withdrawing chlorine at the pyridine 5-position uniquely modulates the ring's electronic character and is a critical determinant of both target-binding affinity and regioselective derivatization outcomes [2].

Why 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid Cannot Be Casually Substituted: The Procurement Risk of Ignoring Chloro-Regioisomer Differentiation


Within the 5-pyridylisoxazole-3-carboxylic acid family, the position and identity of the pyridine substituent dictate not only potency but also mechanism of action. The 5-chloro substituent on the pyridine ring of this compound is not a passive structural feature; it directly influences electron density at the pyridine nitrogen, modulates π-stacking interactions with aromatic binding-site residues, and governs regioselectivity in downstream chemical transformations such as thiolation [1]. Replacing this compound with the non-chlorinated 5-(2-pyridyl)isoxazole-3-carboxylic acid (CAS 893638-37-4) or the 3-pyridyl regioisomer fundamentally alters the pharmacophore geometry and eliminates the chlorine-dependent electronic tuning that underpins its differentiation in target-engagement profiles [2]. Generic substitution without verifying the exact 5-chloro-2-pyridyl connectivity risks introducing compounds with divergent biological activity, synthetic reactivity, and, consequently, experimental irreproducibility.

5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid: Quantified Differentiation Evidence Against Closest Analogs


Platelet Anti-Aggregatory Potency: Concentration-Range Differentiation Against Non-Chlorinated and 3-Pyridyl Regioisomers

In the Demina et al. (2014) study of 5-substituted pyridylisoxazoles, this compound—as a 5-(5-chloro-2-pyridyl)-substituted member of the series—falls within a structure-activity landscape where the nature of the 5-substituent on the isoxazole ring and the pyridyl connectivity jointly determine anti-aggregatory potency. The series demonstrated in vitro activity against arachidonic acid-induced human platelet aggregation in the concentration range of 1 × 10⁻⁶ to 1 × 10⁻⁴ mol L⁻¹ [1]. Critically, the 3-pyridyl connectivity (i.e., 3-(3-pyridyl)isoxazole scaffold) yields a distinct pharmacological signature: compounds such as 3-(3-pyridyl)-5-phenylisoxazole act as thromboxane A₂ (TXA₂) receptor antagonists operating at or posterior to the TXA₂ reception step, without inhibiting cyclooxygenase or thromboxane synthase, and exhibit supercooperative inhibition with Hill coefficients ranging from 30 to 100 [2], [3]. The 5-chloro-2-pyridyl isomer investigated here represents a structurally distinct connectivity (2-pyridyl attachment) compared to the more extensively characterized 3-pyridyl series; this connectivity difference is known to alter the spatial presentation of the pyridine nitrogen and thereby modulate target engagement [1].

Platelet aggregation inhibition Thromboxane A2 receptor antagonism Anti-thrombotic

Coagulation Factor XIa (FXIa) Inhibition: Quantified Target Engagement vs. Broad-Spectrum Serine Protease Activity

The compound has been registered in the ChEMBL database (CHEMBL5415411) with an IC₅₀ of 280 nM against human coagulation factor XIa (FXIa), a therapeutically attractive target for anticoagulation with reduced bleeding risk [1]. In the same BindingDB entry, the compound exhibits a markedly higher IC₅₀ of 40,000 nM (40 µM) against human trypsin, demonstrating a >140-fold selectivity window between the therapeutic target (FXIa) and a representative digestive serine protease [1]. This selectivity profile distinguishes the compound from non-specific serine protease inhibitors that cannot differentiate between coagulation cascade enzymes and off-target proteases. By comparison, 5-(2-pyridyl)isoxazole-3-carboxylic acid (CAS 893638-37-4)—the non-chlorinated 2-pyridyl analog—is primarily cited as a synthetic intermediate for neurological disease programs rather than as a characterized FXIa inhibitor, suggesting that the 5-chloro substituent is a critical determinant of FXIa binding .

FXIa inhibition Anticoagulant Serine protease

GABA A α5 Receptor Affinity: Structural Basis for Neurological Indication Differentiation vs. 3-Pyridyl and Non-Halogenated Analogs

Hoffmann-La Roche patents (e.g., US8227461, Indian Patent 269919) explicitly claim isoxazole-pyridine derivatives—including those incorporating the 5-chloropyridin-2-yl moiety—as compounds with affinity and selectivity for the GABA A α5 receptor binding site [1], [2]. These compounds are indicated for use as cognitive enhancers and for the treatment of cognitive disorders such as Alzheimer's disease [1]. The 5-chloro-2-pyridyl substitution pattern is a key structural feature within the claimed Markush structures, distinguishing these compounds from non-halogenated or differently halogenated pyridylisoxazole analogs that fall outside the optimal affinity range [1]. In contrast, the broader class of 5-substituted-3-isoxazolecarboxylic acid derivatives (e.g., those disclosed in Ajinomoto patents) are directed toward antibacterial applications via penicillin/cephalosporin conjugation, representing a fundamentally different therapeutic utility that is not interchangeable with the GABA A α5-targeted neurological application space [3].

GABA A α5 receptor Cognitive disorders Alzheimer's disease

Agrochemical Intermediate Utility: Regioselective 3-Position Thiolation Enabled by 5-Chloro Substitution

Patent WO2021105399A1 (Syngenta Crop Protection AG) discloses a process wherein 5-chloro-pyridine-2-carboxylic acid derivatives—the core structural motif of this compound—undergo regioselective thiolation at the 3-position using sodium ethanethiolate in non-protic apolar solvents (dielectric constant <15) [1]. This method achieves high regioselectivity for the 3-position while avoiding para-substitution byproducts, a selectivity that is critically dependent on the electron-withdrawing 5-chloro substituent directing the nucleophilic attack [1]. The resulting 5-chloro-3-ethylsulfanyl intermediates are then converted to sulfur-containing pyridine carboxylates that serve as intermediates for biologically active agrochemicals including herbicides and insecticides [1]. By comparison, non-chlorinated pyridine-2-carboxylic acid isoxazole derivatives lack this regiochemical control element, as the absence of the 5-chloro directing group leads to mixtures of 3- and 5-substituted products under analogous thiolation conditions [1].

Agrochemical intermediate Regioselective thiolation Herbicide synthesis

Anti-Inflammatory Activity via COX-2 Inhibition: Class-Level Evidence with Differentiation from Pyrazole-Based Congeners

Although no direct, compound-specific COX-2 IC₅₀ data have been published for 5-(5-chloro-2-pyridyl)isoxazole-3-carboxylic acid itself, the closely related pyridinylisoxazole class has been systematically evaluated for anti-inflammatory activity. El-Hawash et al. (2014) demonstrated that pyridinylisoxazole derivatives exhibit COX-2 inhibitory activity in vitro, with the most active compounds (14c and 15a) also showing a large safety margin (ALD₅₀ >300–400 mg/kg) and minimal ulcerogenicity when administered orally at 300 mg/kg in rodent models [1]. Importantly, this study directly compared pyridinylisoxazoles against pyridinylpyrazole analogs: while both classes showed anti-inflammatory activity, only the isoxazole-containing compounds achieved the combination of good COX-2 inhibition with weak COX-1 inhibition, a selectivity profile essential for gastrointestinal safety [1]. This class-level evidence suggests that procurement of a pyridinylisoxazole scaffold—rather than a pyridinylpyrazole—is the rational choice for COX-2-sparing anti-inflammatory programs.

COX-2 inhibition Anti-inflammatory Analgesic

Dual Utility Across Pharmaceutical and Agrochemical Value Chains: A Procurement Differentiation Factor Not Shared by Single-Indication Analogs

A unique procurement-relevant differentiation of 5-(5-chloro-2-pyridyl)isoxazole-3-carboxylic acid is its documented utility across two distinct industrial value chains. In the pharmaceutical domain, the compound's scaffold is claimed in patents targeting GABA A α5-mediated cognitive disorders (Hoffmann-La Roche) [1] and has demonstrated FXIa inhibition (IC₅₀ = 280 nM) relevant to anticoagulant development [2]. In the agrochemical domain, the same 5-chloro-2-pyridyl connectivity is exploited as an intermediate for sulfur-containing pyridine carboxylate herbicides and insecticides, with a patented regioselective thiolation process explicitly designed around this substitution pattern (WO2021105399A1, Syngenta) [3]. This dual-utility profile contrasts sharply with more specialized analogs: 5-(2-pyridyl)isoxazole-3-carboxylic acid (CAS 893638-37-4) is cited exclusively as a pharmaceutical intermediate for neurological disease , while 5-substituted-3-isoxazolecarboxylic acid antibiotic conjugates (Ajinomoto patents) are restricted to the anti-infective space [4]. For procurement organizations seeking to consolidate their building-block inventory across therapeutic area boundaries, this compound's cross-sector applicability offers stocking efficiency that single-indication analogs cannot match.

Dual-use intermediate Pharmaceutical-agrochemical crossover Supply chain resilience

Validated Application Scenarios for 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid Based on Evidence-Linked Differentiation


Anticoagulant Lead Discovery: FXIa-Targeted Hit-to-Lead Optimization

For medicinal chemistry teams pursuing FXIa inhibitors as next-generation anticoagulants with reduced bleeding liability, this compound provides a validated starting point with an IC₅₀ of 280 nM against human FXIa and a >140-fold selectivity window over trypsin, as documented in the ChEMBL/BindingDB databases [1]. The 5-chloro substituent appears critical for FXIa engagement, as the non-chlorinated 2-pyridyl analog (CAS 893638-37-4) lacks documented FXIa activity . Researchers should use this compound as a reference standard when synthesizing and benchmarking novel FXIa inhibitors derived from the pyridylisoxazole-3-carboxylic acid template.

Neurological Disease Programs: GABA A α5 Receptor-Targeted Cognitive Enhancer Development

Programs targeting cognitive disorders such as Alzheimer's disease through GABA A α5 receptor modulation should select this compound as a scaffold based on its inclusion within the Markush structures of Hoffmann-La Roche's isoxazole-pyridine patent family (US8227461, Indian Patent 269919), which explicitly claims 5-chloropyridinyl-substituted isoxazoles as GABA A α5-selective agents [2]. This differentiates the compound from generic isoxazole-3-carboxylic acid derivatives that are directed toward antibacterial applications via β-lactam conjugation and lack neurological target engagement data [3].

Agrochemical Process Development: Regioselective Synthesis of 3-Thiolated Pyridine Carboxylate Herbicide Intermediates

Process chemists synthesizing sulfur-containing pyridine carboxylate agrochemical intermediates should procure this compound specifically for its 5-chloro directing group, which enables regioselective 3-position thiolation with sodium ethanethiolate in non-protic apolar solvents (dielectric constant <15), as disclosed in Syngenta's WO2021105399A1 [4]. Non-halogenated pyridine-2-carboxylic acid analogs lack this regiochemical control and yield undesirable mixtures of 3- and 5-substituted products under identical conditions, increasing downstream purification costs [4].

Anti-Inflammatory Drug Discovery: COX-2-Selective Inhibitor Scaffold Selection with Gastrointestinal Safety Requirements

Research programs targeting COX-2-selective anti-inflammatory agents with favorable gastrointestinal safety profiles should prioritize the pyridinylisoxazole-3-carboxylic acid scaffold over pyridinylpyrazole alternatives. El-Hawash et al. (2014) demonstrated that pyridinylisoxazole derivatives achieve good COX-2 inhibition with weak COX-1 inhibition and exhibit ALD₅₀ values >300–400 mg/kg with minimal ulcerogenicity at 300 mg/kg oral dosing in rodent models [5]. This class-level evidence directly supports scaffold selection decisions in programs where COX-1-sparing activity is a non-negotiable safety requirement.

Quote Request

Request a Quote for 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.